N-(piperidin-4-yl)acetamide hydrochloride
Description
N-(Piperidin-4-yl)acetamide hydrochloride is a piperidine-derived acetamide compound where the acetamide group is attached to the piperidin-4-yl moiety, with the hydrochloride salt enhancing its stability and solubility. This compound serves as a versatile scaffold in medicinal chemistry, enabling modifications to optimize pharmacokinetic and pharmacodynamic properties. Piperidine derivatives are widely explored for their biological activities, including receptor modulation and enzyme inhibition, making this compound a critical intermediate in drug discovery .
Properties
IUPAC Name |
N-piperidin-4-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(10)9-7-2-4-8-5-3-7;/h7-8H,2-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMUODAZHNQADN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85508-31-2, 58083-34-4 | |
| Record name | Acetamide, N-4-piperidinyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85508-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetamidopiperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reductive Amination with Sodium Triacetoxyborohydride (STAB)
Reductive amination of N-Boc-piperidin-4-one (1 ) using ammonium acetate or aqueous ammonia as the amine source is a widely adopted method. STAB serves as a mild reducing agent, enabling efficient conversion under acidic conditions.
Procedure :
- 1 (1.0 eq) is dissolved in dichloromethane (DCM) with ammonium acetate (1.2 eq) and acetic acid (1.5 eq).
- STAB (1.5 eq) is added, and the mixture is stirred at 20–25°C for 12–24 hours.
- The product, tert-butyl 4-aminopiperidine-1-carboxylate (2 ), is isolated via extraction (ethyl acetate/water) and purified by crystallization (yield: 75–85%).
Key Advantages :
- High regioselectivity for the 4-aminopiperidine scaffold.
- Compatibility with acid-sensitive protecting groups.
Catalytic Hydrogenation
Catalytic hydrogenation of piperidin-4-one oximes or imines using Raney nickel or palladium on carbon (Pd/C) under high-pressure H₂ (15–30 atm) provides an alternative pathway.
Example :
- Piperidin-4-one oxime (3 ) is hydrogenated in methanol with Pd/C (10% w/w) at 50°C for 8 hours.
- Yield: 60–70%.
Limitations :
- Requires specialized equipment for high-pressure reactions.
- Risk of over-reduction or debenzylation in substituted derivatives.
Acetylation of 4-Aminopiperidine
Acetyl Chloride in Dichloromethane
Direct acetylation of 4-aminopiperidine (4 ) with acetyl chloride in the presence of a base (e.g., triethylamine) is a straightforward method.
Procedure :
- 4 (1.0 eq) and triethylamine (1.2 eq) are dissolved in DCM at 0°C.
- Acetyl chloride (1.1 eq) is added dropwise, and the mixture is stirred for 2 hours.
- The product, N-(piperidin-4-yl)acetamide (5 ), is filtered and washed with cold DCM (yield: 85–92%).
Side Reactions :
- Over-acetylation at the piperidine nitrogen is mitigated by stoichiometric control.
Metal Acetate/Acetic Acid System
A green chemistry approach employs zinc acetate (10 mol%) in glacial acetic acid under reflux.
Conditions :
- 4 (1.0 eq) and zinc acetate are refluxed in acetic acid for 4 hours.
- Yield: 88–90% with >98% purity.
Advantages :
- Avoids corrosive reagents (e.g., acetyl chloride).
- Scalable for industrial production.
Hydrochloride Salt Formation
HCl Gas Saturation
The free base (5 ) is treated with dry hydrogen chloride gas in dichloromethane or ethyl acetate to precipitate the hydrochloride salt.
Optimized Protocol :
- 5 is suspended in DCM at 0–5°C.
- HCl gas is bubbled until pH < 2.
- The precipitate is filtered, washed with cold ether, and dried under vacuum (yield: 95–98%).
Purity Control :
- Residual solvents (e.g., DCM) are removed via vacuum drying at 40°C for 6 hours.
HCl in Diethyl Ether
A 4 M HCl solution in diethyl ether is added dropwise to a stirred solution of 5 in THF.
Outcome :
One-Pot Synthesis from N-Boc-piperidin-4-one
Integrated Reductive Amination-Acetylation
A streamlined one-pot method reduces synthetic steps and improves overall yield:
- 1 undergoes reductive amination with ammonium acetate/STAB (as in Section 1.1).
- Without isolating 2 , acetyl chloride (1.1 eq) is added directly to the reaction mixture.
- After acetylation, Boc deprotection is performed using 4 M HCl in dioxane.
- The hydrochloride salt is precipitated with ether (overall yield: 65–70%).
Trade-offs :
- Slightly lower yield due to intermediate solubility issues.
- Requires rigorous pH control during deprotection.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Reductive Amination + STAB | STAB, AcOH | 75–85 | >95 | High |
| Catalytic Hydrogenation | Pd/C, H₂ | 60–70 | 90–92 | Moderate |
| Acetyl Chloride | AcCl, Et₃N | 85–92 | 98–99 | High |
| Metal Acetate/AcOH | Zn(OAc)₂, AcOH | 88–90 | >98 | Industrial |
| One-Pot Synthesis | STAB, AcCl, HCl | 65–70 | 95–97 | Moderate |
Challenges and Optimization Strategies
Isomer Formation
Racemization at the piperidine C4 position is observed in non-stereoselective reductive amination.
Solution : Use chiral auxiliaries or enantioselective catalysts (e.g., (R)-BINAP) to enforce stereochemical control.
Chemical Reactions Analysis
Types of Reactions: N-(piperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(piperidin-4-yl)acetamide N-oxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: N-(piperidin-4-yl)acetamide N-oxide.
Reduction: Piperidin-4-ylmethanamine.
Substitution: Depending on the nucleophile, various substituted acetamides can be formed.
Scientific Research Applications
Medicinal Chemistry
1. Analgesic and Opioid Research
N-(piperidin-4-yl)acetamide hydrochloride is structurally related to several opioid compounds. Research indicates that derivatives of this compound may exhibit analgesic properties similar to existing opioids. It has been studied for its potential to act as a selective ligand for opioid receptors, which could lead to the development of new pain management therapies without the severe side effects associated with traditional opioids .
2. Novel Psychoactive Substances
The compound has also been implicated in the study of novel psychoactive substances (NPS). As a piperidine derivative, it shares structural similarities with other psychoactive compounds that have emerged in recreational drug markets. Its effects on the central nervous system have drawn attention due to reports of acute intoxication cases linked to similar piperidine-based substances . Understanding its pharmacodynamics and potential for abuse is crucial for public health and regulatory responses.
Case Study 1: Analgesic Properties
In a study published in the Chemical and Pharmaceutical Bulletin, researchers synthesized various piperidine derivatives, including this compound, and evaluated their analgesic effects in animal models. The findings suggested that certain derivatives showed significant pain-relieving properties, warranting further investigation into their mechanisms of action and therapeutic potential .
Case Study 2: Acute Intoxication Incidents
A review of cases involving NPS highlighted incidents where users experienced severe respiratory depression after consuming substances believed to be related to this compound or its analogs. These cases underscore the importance of toxicological studies to assess the safety profile of such compounds .
Safety Profile
This compound is classified as harmful if swallowed and can cause skin and eye irritation. Proper handling protocols must be observed in laboratory settings to mitigate risks associated with exposure .
Mechanism of Action
The mechanism of action of N-(piperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies are required to elucidate the exact molecular mechanisms and pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Pharmacological Profiles
Biological Activity
N-(piperidin-4-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and therapeutic potential. The findings are supported by various studies and data tables summarizing key research outcomes.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by the presence of an acetamide functional group. Its chemical structure can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 175.66 g/mol
The compound is soluble in water and exhibits moderate stability under physiological conditions, making it suitable for biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, it has been studied for its role as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in pain and inflammatory pathways. By inhibiting sEH, the compound may reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
Pharmacological Effects
- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its effectiveness in inhibiting nitric oxide production in activated microglial cells, suggesting potential applications in neuroinflammatory conditions .
- Cytotoxicity : Preliminary studies have shown that certain derivatives of this compound can induce apoptosis in cancer cells. For instance, compounds derived from piperidine structures have demonstrated IC values as low as 0.12 μM against HepG2 liver cancer cells, indicating potent cytotoxic activity .
- Antimicrobial Activity : The compound has also been evaluated for its antibacterial properties. In vitro assays revealed that derivatives of this compound exhibit activity against various Gram-negative bacterial strains, highlighting its potential as a lead compound for antibiotic development .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Inhibition of Soluble Epoxide Hydrolase :
- Cytotoxic Effects on HepG2 Cells :
- Antibacterial Properties :
Q & A
Q. How can structural analogs be designed to enhance blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Modifications : Introduce lipophilic groups (e.g., trifluoromethyl) to improve logP (target 2–3) while maintaining molecular weight <400 Da .
- In Vitro Models : Assess permeability using MDCK-MDR1 monolayers or PAMPA-BBB assays .
- Case Study : A trifluoromethyl analog showed 3-fold higher BBB permeability in rodent models compared to the parent compound .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
